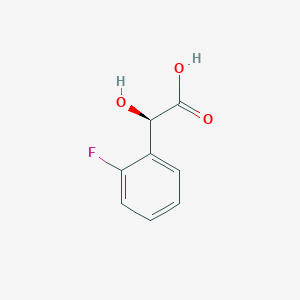

(R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid

Overview

Description

(R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid, also known as (R)-2-fluoro-2-hydroxy-3-phenylpropionic acid, is a fluorinated organic acid with a wide range of applications in the field of scientific research. It is often used as a reagent in organic synthesis and as a starting material for the synthesis of various pharmaceuticals and other compounds. It is also useful in the study of biochemical and physiological processes, as well as in the development of new drugs.

Scientific Research Applications

Fluorescence Imaging of Carbohydrates

®-2-FLUOROMANDELIC ACID: can be utilized in the development of fluorescent receptors for carbohydrates. These receptors are crucial for fluorescence imaging, a rapidly growing field in research. The compound’s ability to bind selectively in aqueous media makes it a promising candidate for creating new imaging agents .

Nucleic Acid Research

This compound may play a role in nucleic acid research, particularly in the study of mRNA poly(A) tails and their role in stress granules formation. Understanding these mechanisms is vital for insights into gene regulation and chromatin dynamics .

Chemical Synthesis

In the realm of chemical synthesis, ®-2-FLUOROMANDELIC ACID is a valuable chiral building block. Its fluorinated phenyl group can influence the reactivity and stability of synthesized compounds, making it a significant molecule in synthetic chemistry .

Molecular Recognition

The compound’s structure allows it to act as a molecular recognition element. It can be used to design sensors or probes that can identify specific molecules or ions, which is essential in analytical chemistry and diagnostics .

Drug Development

®-2-FLUOROMANDELIC ACID: has potential applications in drug development, especially as an intermediate in the synthesis of more complex pharmaceuticals. Its chiral nature and fluorine atom can contribute to the pharmacokinetic properties of new drugs .

Material Science

The unique properties of ®-2-FLUOROMANDELIC ACID could be exploited in material science, particularly in creating polymers with specific characteristics like increased resistance or targeted degradation .

properties

IUPAC Name |

(2R)-2-(2-fluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSRHIZZWWDONI-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426810 | |

| Record name | (R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid | |

CAS RN |

32222-48-3 | |

| Record name | (R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

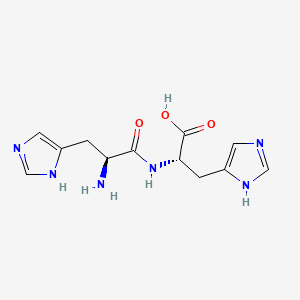

Q1: How does (R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid enable the differentiation of chiral molecules like amino acids using 19F NMR?

A1: (R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid functions as a chiral derivatizing agent (CDA). [] This means it reacts with the target chiral molecule, in this case, amino acids, dipeptides, or amines, forming a covalent bond. [] Because (R)-2FHA itself is chiral, reacting it with a pair of enantiomers (mirror image molecules) results in the formation of diastereomers. Diastereomers, unlike enantiomers, have distinct chemical environments and thus different physical and spectroscopic properties. This difference is crucial because it allows the 19F nucleus in the (R)-2FHA moiety to experience slightly different magnetic fields depending on the chirality of the molecule it's attached to. This difference in magnetic environments leads to distinct 19F NMR signals for each diastereomer, enabling the differentiation of the original enantiomers. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336497.png)

![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B1336516.png)